

A Researcher's Guide to Cross-Referencing Pentadecanenitrile Spectral Data

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Compound of Interest

Compound Name: *Pentadecanenitrile*

Cat. No.: *B103695*

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **Pentadecanenitrile** from prominent public databases, alongside detailed experimental protocols for acquiring such data. By cross-referencing experimentally obtained spectra with established database entries, researchers can enhance the confidence and validity of their findings.

This guide summarizes the key spectral features of **Pentadecanenitrile**, including Mass Spectrometry (MS), ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy, as documented in the National Institute of Standards and Technology (NIST) database, the Spectral Database for Organic Compounds (SDBS), and SpectraBase.

Comparative Analysis of Pentadecanenitrile Spectral Data

To facilitate a clear comparison, the spectral data for **Pentadecanenitrile** from various databases has been compiled into the following tables. These tables provide a snapshot of the key quantitative data points that are crucial for the identification and verification of this long-chain nitrile.

Database	Technique	Key Data Points (m/z)
NIST	Mass Spectrometry (EI)	41, 43, 55, 56, 57, 69, 70, 83, 97, 111, 125, 139, 153, 167, 181, 195, 209, 223 (M+)

Database	Technique	Solvent	Chemical Shift (δ) in ppm
SDBS	^1H NMR	CDCl_3	2.33 (t), 1.66 (quin), 1.45 (m), 1.26 (br s), 0.88 (t)

Database	Technique	Solvent	Chemical Shift (δ) in ppm
SDBS	^{13}C NMR	CDCl_3	119.8, 31.9, 29.6, 29.5, 29.3, 29.1, 28.8, 26.3, 25.3, 22.7, 17.1, 14.1

Database	Technique	Key Absorption Bands (cm^{-1})
SpectraBase (from Aldrich)	FT-IR	2924 (s), 2853 (s), 2247 (m), 1465 (m)

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data acquisition, the following detailed methodologies for key analytical techniques are provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To obtain the mass spectrum of **Pentadecanenitrile** for comparison with database entries.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **Pentadecanenitrile** in a volatile organic solvent such as hexane or ethyl acetate.
 - Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating long-chain aliphatic compounds.[\[1\]](#)
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 35 to 350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To acquire ¹H and ¹³C NMR spectra of **Pentadecanenitrile**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **Pentadecanenitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[2\]](#)[\[3\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean 5 mm NMR tube.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-150 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

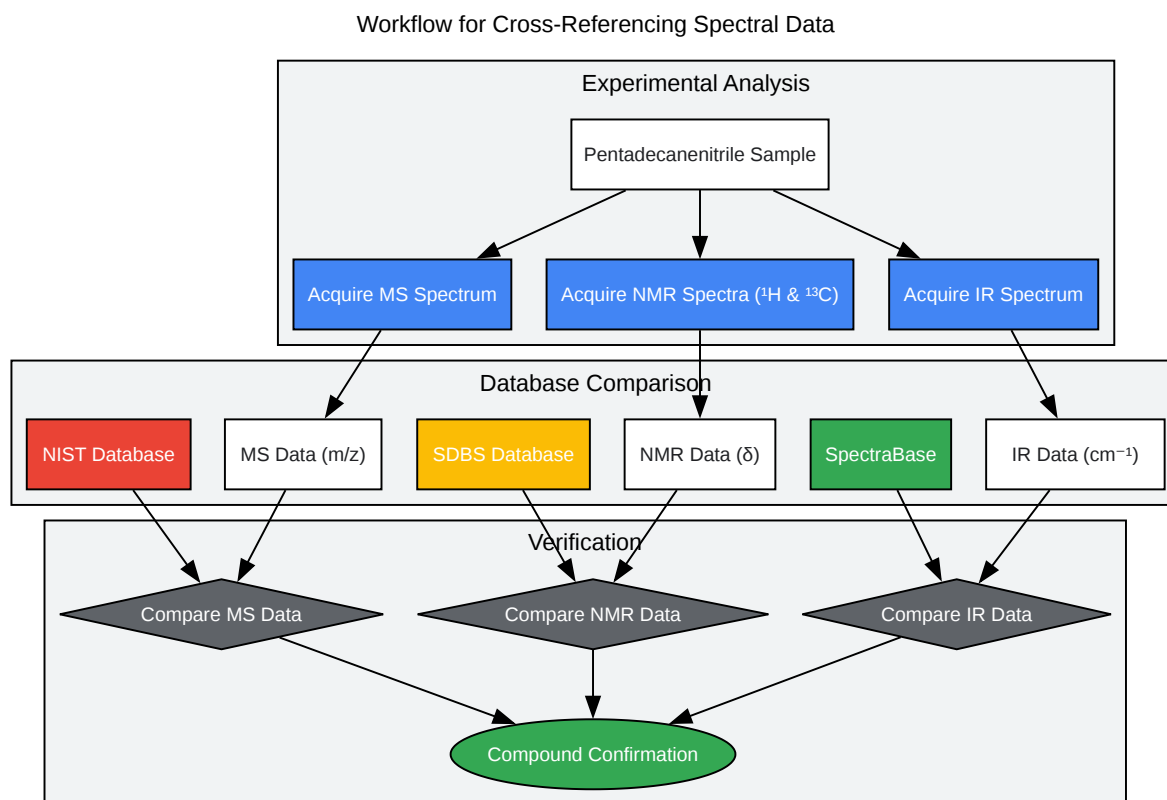
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To obtain the infrared absorption spectrum of **Pentadecanenitrile**.

- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[\[4\]](#)
 - Place a single drop of liquid **Pentadecanenitrile** onto the center of one salt plate.[\[4\]](#)
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .[\[5\]](#)
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.[\[5\]](#)
 - Background: Acquire a background spectrum of the clean, empty salt plates before running the sample.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectral data with public databases for confident compound identification.



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References

- 1. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
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